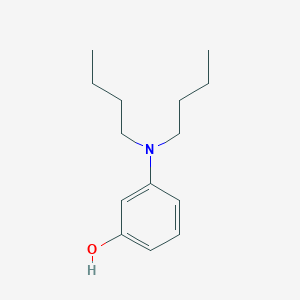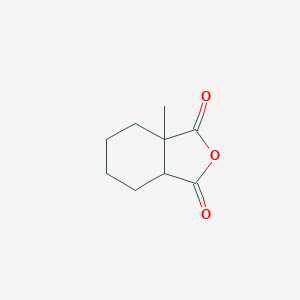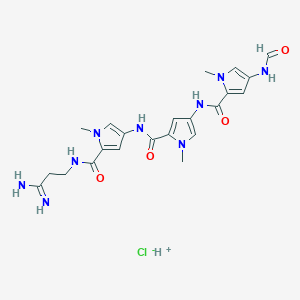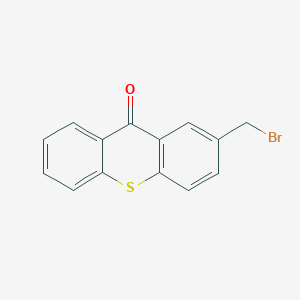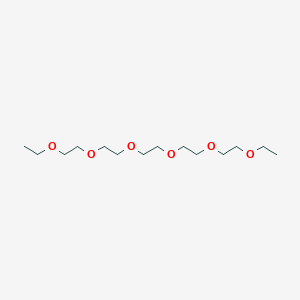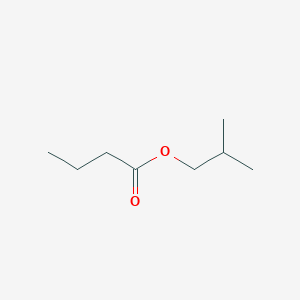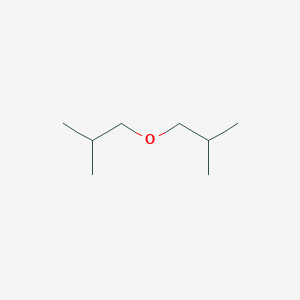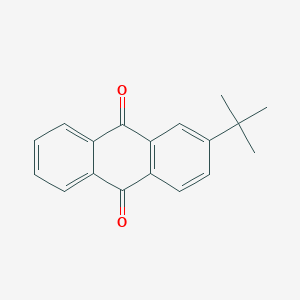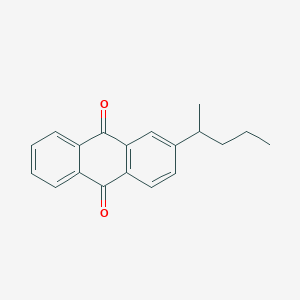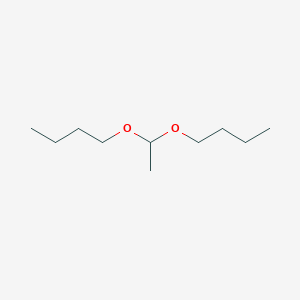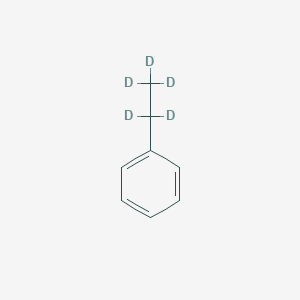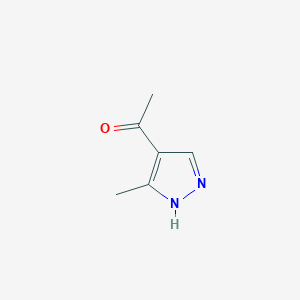
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(P-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide, also known as propidium iodide, is a fluorescent dye commonly used in scientific research. It is a member of the phenanthridine family of dyes and is often used to stain nucleic acids such as DNA and RNA. Propidium iodide is widely used in cell biology, molecular biology, and microbiology research due to its ability to selectively stain dead or damaged cells.
Mécanisme D'action
Propidium iodide is a membrane-impermeable dye that is only able to enter cells with damaged or compromised membranes. Once inside the cell, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide binds to nucleic acids such as DNA and RNA, resulting in a bright red fluorescence. The dye is unable to penetrate the membranes of live cells, making it an effective tool for distinguishing between live and dead cells.
Effets Biochimiques Et Physiologiques
Propidium iodide has no known biochemical or physiological effects on cells. It is a non-toxic dye that is only able to stain dead or damaged cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in scientific research has several advantages. It is a simple and effective tool for distinguishing between live and dead cells, making it useful in a wide range of applications. It is also a non-toxic dye that does not affect the biochemical or physiological properties of cells.
However, there are also limitations to the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide. The dye is unable to distinguish between necrotic and apoptotic cells, which can be a limitation in certain experiments. Additionally, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is not able to stain cells with intact membranes, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in scientific research. One area of interest is the development of new fluorescent dyes that are able to distinguish between necrotic and apoptotic cells. Another potential direction is the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in the study of bacterial biofilms, which are notoriously difficult to stain and study. Overall, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is a valuable tool in scientific research and is likely to continue to be used in a wide range of applications in the future.
Méthodes De Synthèse
The synthesis of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is a multi-step process that involves the reaction of 4,5-diaminophthalhydrazide with 3-bromo-1-chloropropane in the presence of sodium carbonate. The resulting product is then reacted with 2,3-epoxypropyltrimethylammonium bromide to produce (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide.
Applications De Recherche Scientifique
Propidium iodide is commonly used in scientific research to stain dead or damaged cells. It is often used in flow cytometry and fluorescence microscopy to distinguish between live and dead cells. Propidium iodide is also used in DNA fragmentation assays, cell cycle analysis, and apoptosis assays.
Propriétés
Numéro CAS |
109732-00-5 |
|---|---|
Nom du produit |
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Formule moléculaire |
C12H20BrNO3 |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
[4-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NFSOZPRWOMTQJE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OCC(CO)O.[Br-] |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)OCC(CO)O.[Br-] |
Synonymes |
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



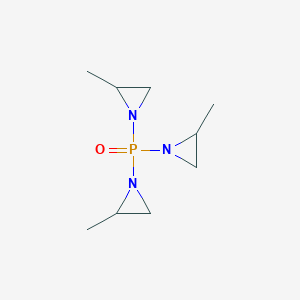
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
